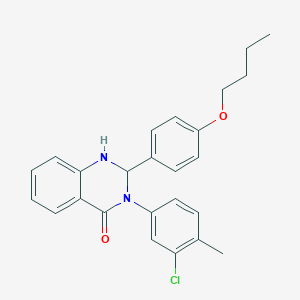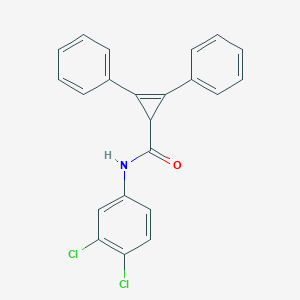
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the butoxy and chloro-methylphenyl groups can be done through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the quinazolinone core or the phenyl substituents, potentially yielding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the quinazolinone core, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydroquinazolinones.
科学研究应用
Chemistry
In chemistry, 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor properties.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
相似化合物的比较
Similar Compounds
2-phenylquinazolinone: A simpler analogue with potential biological activities.
3-(4-chlorophenyl)-2,3-dihydroquinazolinone: A compound with similar substituents but lacking the butoxy group.
Uniqueness
The presence of both butoxy and chloro-methylphenyl groups in 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE might confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
属性
分子式 |
C25H25ClN2O2 |
|---|---|
分子量 |
420.9g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-3-(3-chloro-4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C25H25ClN2O2/c1-3-4-15-30-20-13-10-18(11-14-20)24-27-23-8-6-5-7-21(23)25(29)28(24)19-12-9-17(2)22(26)16-19/h5-14,16,24,27H,3-4,15H2,1-2H3 |
InChI 键 |
NHCCHXYSTTYPCJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)Cl |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-[(4-CHLOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388194.png)
![(2Z)-4-(4-BROMOPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388195.png)
![9-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B388196.png)

![5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B388198.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B388200.png)
![2-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B388203.png)

![3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide](/img/structure/B388211.png)
![6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B388213.png)
![6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL](/img/structure/B388214.png)
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B388216.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B388217.png)
